molecular formula C26H28N2O B12624946 Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone CAS No. 918482-22-1

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone

Cat. No.: B12624946
CAS No.: 918482-22-1
M. Wt: 384.5 g/mol
InChI Key: BJWLYOBJIMQZMR-UHFFFAOYSA-N
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Description

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and phenyl groups attached to the piperazine ring. This unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function .

Comparison with Similar Compounds

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone can be compared with other piperazine derivatives, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Known for its analgesic properties.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.

Properties

CAS No.

918482-22-1

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

phenyl-[4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]phenyl]methanone

InChI

InChI=1S/C26H28N2O/c29-26(24-9-5-2-6-10-24)25-13-11-23(12-14-25)21-28-19-17-27(18-20-28)16-15-22-7-3-1-4-8-22/h1-14H,15-21H2

InChI Key

BJWLYOBJIMQZMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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